Octanohydroxamic acid

Description

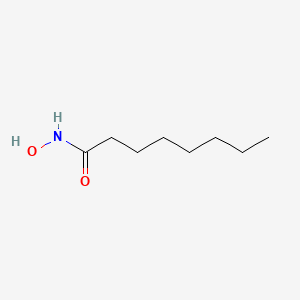

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-hydroxyoctanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8(10)9-11/h11H,2-7H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUVUPQQFXCJFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074609 |

Source

|

| Record name | Octanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | Octanamide, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7377-03-9 |

Source

|

| Record name | Octanohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7377-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007377039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprylhydroxamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16634 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octanamide, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxyoctanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPY805K99W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Octanohydroxamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis reaction mechanisms for octanohydroxamic acid, a compound of significant interest due to its function as a potent metal chelator and enzyme inhibitor.[1][2] The document details the core chemical pathways, offers specific experimental protocols, and presents quantitative data to facilitate reproducible research and development.

Core Synthesis Pathways and Reaction Mechanisms

The synthesis of this compound is most commonly achieved via nucleophilic acyl substitution.[1] This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon of a carboxylic acid derivative.[3][4] The primary starting materials, or precursors, for this synthesis are typically either octanoate esters or octanoyl chloride.

Synthesis from Octanoate Esters

The reaction of an alkyl octanoate (such as ethyl or methyl octanoate) with hydroxylamine is a widely used method for producing this compound.[5][6] This process follows a base-catalyzed nucleophilic acyl substitution mechanism, also known as aminolysis of an ester.[7][8]

Mechanism:

The reaction is typically performed in the presence of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), which deprotonates hydroxylamine to form the more potent hydroxylamide anion nucleophile.[1]

-

Nucleophilic Attack: The hydroxylamine (or its anion) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl octanoate. This breaks the carbonyl π-bond and forms a tetrahedral alkoxide intermediate.[7][8]

-

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond.

-

Leaving Group Departure: Simultaneously, the ethoxy group (⁻OCH₂CH₃) is expelled as a leaving group.[7] It is subsequently protonated by the solvent or upon workup to form ethanol. The final product is this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 7377-03-9 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 6. tbaines3.wordpress.com [tbaines3.wordpress.com]

- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. echemi.com [echemi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Octanohydroxamic Acid: Chemical Properties and Structure

Introduction

This compound, also known by its synonym Caprylhydroxamic acid, is an organic compound belonging to the hydroxamic acid family.[1] It is characterized by an eight-carbon alkyl chain attached to a hydroxamic acid functional group (-CONHOH).[1][2] This structure imparts a dual nature to the molecule, with a hydrophobic octyl tail and a polar, metal-chelating hydroxamic acid head.[3] This amphiphilic character makes it useful as a surfactant and emulsifier.[3]

This compound is a versatile molecule with a growing range of applications. It serves as a highly effective chelating agent for various metal ions, which is leveraged in fields such as mineral flotation and environmental remediation.[3][4] In the pharmaceutical and biomedical fields, hydroxamic acids are a well-established class of enzyme inhibitors, notably targeting metalloenzymes. This compound itself has demonstrated potent activity as a urease inhibitor.[4] Furthermore, its ability to inhibit microbial growth has led to its widespread use as a preservative in cosmetics and personal care products, often as a component in preservative-free formulations where it remains effective at a neutral pH.[5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols, and mechanism of action.

Chemical Structure and Identification

This compound is a straight-chain fatty hydroxamic acid. The core structure consists of an N-hydroxy-substituted amide group linked to a heptyl group.

-

IUPAC Name : N-hydroxyoctanamide[6]

-

Synonyms : Caprylhydroxamic Acid (CHA), N-Hydroxyoctanamide, Octanoylhydroxamic acid, Taselin[6][7][8]

-

InChI : InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8(10)9-11/h11H,2-7H2,1H3,(H,9,10)[4][10]

Physicochemical Properties

The physicochemical properties of this compound are critical to its application in various fields. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 159.23 g/mol | [3][6][11] |

| Appearance | White to off-white crystalline powder or flakes | [1][3][5] |

| Melting Point | 77.0 - 82.0 °C | [3][5][12] |

| Boiling Point | Data not available | |

| Density | 0.97 g/cm³ | [9][13] |

| Solubility | Water : 1.55 g/L (at 23°C) | [5] |

| Organic Solvents : Soluble in ethanol, DMSO, propylene glycol, glycerin | [1][5] | |

| Insolubility : Practically insoluble in petroleum ether | ||

| Dissociation Constant (pKa) | 9.56 ± 0.20 (Predicted) | [1][4][9] |

| Partition Coefficient (LogP) | 1.3 (XLogP3) | [6][9] |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the reaction of an ester with hydroxylamine.

Materials:

-

Ethyl octanoate (1.0 eq.)

-

Hydroxylamine hydrochloride (1.4 eq.)

-

Potassium hydroxide (KOH) solution (40%) (2.4 eq.)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Benzene (for recrystallization)

-

1000 mL four-necked flask

-

Stirrer, cooling bath, heating mantle, filtration apparatus

Procedure: [4]

-

Preparation of Hydroxylamine Solution : In the 1000 mL four-necked flask, dissolve hydroxylamine hydrochloride (48.7 g, 0.70 mol) in a mixture of water (50 g) and ethanol (200 g). Stir at room temperature until all solids are completely dissolved.

-

Reaction Initiation : Add ethyl octanoate (86.7 g, 0.5 mol) to the flask. Stir the mixture at room temperature. The system will form two phases.

-

Base Addition : Cool the reaction mixture to between 5-10°C using a cooling bath. Slowly add the 40% KOH solution (168 g, 1.2 mol) dropwise to the flask while maintaining the temperature.

-

Reaction and Monitoring : After the addition of KOH is complete, heat the reaction system to 50-55°C. Maintain this temperature for 3 hours. The reaction progress can be monitored by gas chromatography (GC) to confirm the complete disappearance of the starting material, ethyl octanoate.

-

Precipitation : Once the reaction is complete, cool the mixture again to 5-10°C. Slowly add concentrated hydrochloric acid (approx. 90 mL) to adjust the pH of the solution to between 6.4 and 6.7. A large amount of white solid product will precipitate.

-

Isolation and Drying : Collect the precipitated solid by filtration. Dry the solid product in an oven at 50°C for 8 hours.

-

Purification : Recrystallize the crude product from benzene to obtain the final product as a white, flocculent solid. The expected yield is approximately 91%.[4]

Determination of Physicochemical Properties (General Methodologies)

-

Melting Point : The melting point can be determined using a standard capillary melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a precise melting endotherm.

-

Solubility : The shake-flask method (OECD Guideline 105) is a standard protocol. A surplus of the solid is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then measured, typically by HPLC or LC-MS.

-

pKa Determination : The pKa value is typically determined by potentiometric titration. A solution of this compound is titrated with a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa is derived from the resulting titration curve.

Mechanism of Action and Biological Relevance

The primary biological activity of this compound and related compounds stems from the hydroxamate functional group, which is an excellent chelator of metal ions. This property makes it a potent inhibitor of metalloenzymes.

Histone Deacetylase (HDAC) Inhibition: Hydroxamic acids are a classic example of zinc-binding ligands and are among the most potent inhibitors of zinc-dependent histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. By chelating the Zn²⁺ ion in the active site of HDACs, hydroxamic acid-based inhibitors block their enzymatic activity. This leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin structure. This open chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes. This mechanism is fundamental to the anticancer activity of several approved drugs.

Caption: General mechanism of HDAC inhibition by hydroxamic acids.

Synthesis and Purification Workflow: The chemical synthesis of this compound follows a logical workflow from starting materials to a purified final product. Key steps include the reaction of an octanoic acid ester with hydroxylamine, followed by acidification to precipitate the product, and subsequent purification.

Caption: Experimental workflow for synthesis and purification.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 7377-03-9: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 7377-03-9 [chemicalbook.com]

- 5. meisenbaochem.com [meisenbaochem.com]

- 6. This compound | C8H17NO2 | CID 23846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. SID 134987246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|lookchem [lookchem.com]

- 10. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound 7377-03-9 | TCI AMERICA [tcichemicals.com]

- 13. 7377-03-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Octanohydroxamic Acid (SAHA, Vorinostat): A Technical Guide to its Mechanism of Action as an HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suberoylanilide hydroxamic acid (SAHA), clinically known as Vorinostat, is a potent, orally active histone deacetylase (HDAC) inhibitor. It represents a significant class of epigenetic modifiers used in oncology. This technical guide provides an in-depth overview of the core mechanism of action of SAHA, detailing its molecular interactions, downstream cellular effects, and the experimental protocols used for its characterization. SAHA broadly targets class I and II HDACs, leading to the hyperacetylation of both histone and non-histone proteins. This alteration in the cellular acetylome triggers a cascade of events, including the transcriptional activation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis in cancer cells. This document is intended to be a comprehensive resource for researchers and professionals in drug development, offering detailed methodologies and a structured presentation of quantitative data to facilitate further investigation and application of this compound.

Core Mechanism of Action: HDAC Inhibition

The primary mechanism of action of SAHA is the direct inhibition of zinc-dependent histone deacetylases (HDACs). HDACs are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[3]

SAHA functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms with varying potency.[1][4] Its chemical structure features a hydroxamic acid moiety that acts as a zinc-binding group, a phenyl-containing capping group that interacts with the surface of the enzyme, and a linker region that connects these two components.[4] The hydroxamic acid group chelates the zinc ion located in the active site of the HDAC enzyme, effectively blocking its catalytic activity.[1] This inhibition leads to an accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure.[1][3]

Quantitative Data: HDAC Isoform Specificity

The inhibitory activity of SAHA varies across different HDAC isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this activity. The following table summarizes the reported IC50 values for Vorinostat against a panel of human HDAC isoforms.

| HDAC Isoform | Class | IC50 (nM) | Reference |

| HDAC1 | I | 10 | [5][6] |

| HDAC2 | I | Varies | [7] |

| HDAC3 | I | 20 | [5][6] |

| HDAC4 | IIa | Micromolar range | [7] |

| HDAC5 | IIa | Micromolar range | [7] |

| HDAC6 | IIb | Varies | [7] |

| HDAC7 | IIa | Varies | [4] |

| HDAC8 | I | Varies | [7] |

| HDAC11 | IV | Varies | [4] |

Downstream Cellular Effects & Signaling Pathways

The inhibition of HDACs by SAHA initiates a series of downstream cellular events, primarily driven by the altered acetylation status of histone and non-histone proteins. These effects culminate in the inhibition of cancer cell proliferation and the induction of cell death.

Induction of Cell Cycle Arrest

SAHA has been shown to induce cell cycle arrest at both the G1/S and G2/M checkpoints in various cancer cell lines.[8][9] A key mechanism underlying this effect is the transcriptional upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21WAF1/CIP1 and p27KIP1.[10][11][12]

The induction of p21WAF1/CIP1 by SAHA is often independent of the tumor suppressor p53.[10] Instead, it is mediated by the hyperacetylation of histones in the p21 promoter region, which increases its accessibility to transcription factors like Sp1 and Sp3.[10][11][13] While SAHA does not appear to alter the DNA binding activity of Sp1 and Sp3, it enhances their transcriptional activation potential.[10] The increased expression of p21 and p27 leads to the inhibition of cyclin-CDK complexes, thereby halting cell cycle progression.[10]

Induction of Apoptosis

SAHA is a potent inducer of apoptosis in a wide range of cancer cells.[5][8] The apoptotic cascade is initiated through multiple pathways, with a significant contribution from the intrinsic, or mitochondrial, pathway.

One of the key signaling cascades implicated in SAHA-induced apoptosis is the Akt/FOXO3a pathway.[8][9] SAHA treatment leads to a reduction in the phosphorylation of Akt, a serine/threonine kinase that promotes cell survival.[8] The dephosphorylation of Akt leads to the activation of the transcription factor FOXO3a.[8] Activated FOXO3a translocates to the nucleus and upregulates the expression of pro-apoptotic proteins, such as members of the Bcl-2 family (e.g., Bim) and Fas ligand (FasL), while downregulating anti-apoptotic proteins like survivin.[8][9] This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of SAHA's mechanism of action.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a common method for measuring HDAC activity in vitro and assessing the inhibitory potential of compounds like SAHA.

Materials:

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC inhibitor (SAHA)

-

Developer solution (e.g., containing Trichostatin A and a protease like trypsin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of SAHA in HDAC Assay Buffer.

-

In a 96-well plate, add the HDAC Assay Buffer, the recombinant HDAC enzyme, and the different concentrations of SAHA or vehicle control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding the developer solution to each well. The developer solution typically contains a potent HDAC inhibitor to stop the reaction and a protease to cleave the deacetylated substrate, releasing the fluorescent molecule.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition for each SAHA concentration and determine the IC50 value.

Western Blot Analysis of Histone and Non-Histone Protein Acetylation

This protocol details the detection of changes in protein acetylation in cells treated with SAHA.

Materials:

-

Cell culture reagents

-

SAHA (Vorinostat)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-p27, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of SAHA or vehicle control for the desired time period.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in SAHA-treated cells.

Materials:

-

Cell culture reagents

-

SAHA (Vorinostat)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with SAHA or vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This protocol details the detection of apoptosis in SAHA-treated cells by flow cytometry.

Materials:

-

Cell culture reagents

-

SAHA (Vorinostat)

-

Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with SAHA or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for characterizing the effects of an HDAC inhibitor like SAHA on cancer cells.

References

- 1. bay61-3606.com [bay61-3606.com]

- 2. Deacetylation of nonhistone proteins by HDACs and the implications in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the p21WAF1/CIP1 promoter independent of p53 by the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) through the Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Synthesis of Octanohydroxamic Acid from Ethyl Octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of octanohydroxamic acid, a molecule of significant interest in various research and development fields, from the starting material ethyl octanoate. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is an organic compound featuring a hydroxamic acid functional group. This moiety is a known metal chelator and has been identified as a key pharmacophore in a range of biologically active molecules, most notably as a histone deacetylase (HDAC) inhibitor. The synthesis of this compound from its corresponding ester, ethyl octanoate, is a common and efficient method. This reaction proceeds via the nucleophilic attack of hydroxylamine on the ester carbonyl group, leading to the formation of the desired hydroxamic acid and ethanol as a byproduct. The reaction is typically carried out under basic conditions to deprotonate hydroxylamine hydrochloride, thus generating the more nucleophilic free hydroxylamine.

Reaction Scheme

The overall chemical transformation is as follows:

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative synthesis protocol for this compound from ethyl octanoate.

| Parameter | Value | Reference |

| Starting Material | Ethyl Octanoate | [1] |

| Key Reagents | Hydroxylamine Hydrochloride, Potassium Hydroxide | [1] |

| Solvent | Ethanol, Water | [1] |

| Reaction Temperature | 50-55°C | [1] |

| Reaction Time | 3 hours | [1] |

| Product Yield | 91.1% | [1] |

| Product Form | White flocculent solid | [1] |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from ethyl octanoate.

Materials:

-

Ethyl octanoate (1.0 eq.)

-

Hydroxylamine hydrochloride (1.4 eq.)

-

Potassium hydroxide (KOH) solution (40%) (2.4 eq.)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

-

Benzene (for recrystallization)

-

Four-necked flask

-

Stirrer

-

Cooling bath

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Hydroxylamine Solution: In a 1000 mL four-necked flask, dissolve hydroxylamine hydrochloride (48.7 g, 0.70 mol, 1.4 eq.) in a mixture of water (50 g) and ethanol (200 g). Stir the mixture at room temperature until the hydroxylamine hydrochloride is completely dissolved.[1]

-

Addition of Ethyl Octanoate: To the hydroxylamine solution, add ethyl octanoate (86.7 g, 0.5 mol, 1.0 eq.). Stir the mixture at room temperature. A two-phase system will be observed.[1]

-

Base Addition and Reaction: Cool the reaction mixture to 5-10°C using a cooling bath. Slowly add 40% KOH solution (168 g, 1.2 mol, 2.4 eq.) dropwise to the mixture. After the addition is complete, heat the reaction system to 50-55°C and maintain this temperature for 3 hours.[1] The progress of the reaction can be monitored by gas chromatography (GC) until the complete disappearance of the ethyl octanoate starting material.[1]

-

Product Precipitation: After the reaction is complete, cool the mixture to 5-10°C. Slowly add concentrated hydrochloric acid (approximately 90 mL) to adjust the pH of the solution to 6.4-6.7. A large amount of white solid will precipitate.[1]

-

Isolation and Drying: Collect the precipitated solid by filtration. Dry the solid in an oven at 50°C for 8 hours to obtain the crude product.[1]

-

Purification: Recrystallize the crude product from benzene to yield 78.8 g of pure this compound as a white flocculent solid (91.1% yield).[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from ethyl octanoate.

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While the presented protocol is robust and high-yielding, other methods for the synthesis of octanohydroxamic acids from esters have been reported. These can involve different bases, solvents, or reaction conditions. For instance, a method utilizing sodium hydroxide in a methanol and water system has been described.[2] Another approach employs quick lime (calcium oxide) as a cost-effective base.[3] The choice of method may depend on factors such as cost, scale, and available resources.

Conclusion

The synthesis of this compound from ethyl octanoate is a well-established and efficient process. The detailed protocol provided in this guide, along with the summarized quantitative data, offers a solid foundation for researchers and scientists in the fields of medicinal chemistry and drug development to produce this valuable compound. The straightforward nature of the reaction and the high yield make it an attractive method for obtaining this compound for further investigation and application.

References

Octanohydroxamic Acid: A Versatile Precursor for the Synthesis of Bioactive Histone Deacetylase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Octanohydroxamic acid and its parent compound, octanoic acid, serve as fundamental building blocks in the synthesis of a promising class of bioactive molecules: histone deacetylase (HDAC) inhibitors. These inhibitors are at the forefront of epigenetic research and are being actively investigated for their therapeutic potential in oncology and neurodegenerative disorders. This technical guide provides a comprehensive overview of the role of this compound and related octanoic acid derivatives as precursors to potent HDAC inhibitors, with a focus on the widely studied suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat. This document details synthetic methodologies, presents quantitative data on the inhibitory activities of these compounds, and outlines experimental protocols for their biological evaluation. Furthermore, it visualizes the key signaling pathways modulated by HDAC inhibitors and the experimental workflows.

Introduction to this compound and its Bioactive Potential

This compound (N-hydroxyoctanamide) is an organic compound featuring a hydroxamic acid functional group attached to an eight-carbon aliphatic chain.[1] This structure makes it an effective chelating agent and a valuable precursor in the synthesis of more complex bioactive molecules.[1] A significant application of this compound and its derivatives is in the development of histone deacetylase (HDAC) inhibitors.[2]

HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[3][4] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer.[2][4] HDAC inhibitors restore the natural balance of protein acetylation, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][5] The structure of many HDAC inhibitors, including the FDA-approved drug Vorinostat (SAHA), is based on a pharmacophore model consisting of a zinc-binding group (often a hydroxamic acid), a hydrophobic linker, and a surface recognition "cap" group.[6] The octanoyl backbone of this compound can serve as the linker component in these inhibitors.

Synthesis of Bioactive Compounds from Octanoic Acid Derivatives

While direct synthesis from this compound is feasible, a common and well-documented approach to synthesizing SAHA and its analogs involves starting from a closely related eight-carbon precursor, octanedioic acid (suberic acid). This methodology highlights the versatility of the C8 scaffold in generating these potent bioactive molecules.

Synthesis of Suberoylanilide Hydroxamic Acid (SAHA)

A representative synthesis of SAHA starting from suberic anhydride is outlined below.[7] This multi-step process involves the formation of an amide bond followed by the introduction of the hydroxamic acid moiety.

Experimental Protocol: Synthesis of 8-oxo-8-(phenylamino)octanoic acid [7]

-

Dissolve suberic anhydride (1.0 g, 6.4 mmol) in 10 mL of tetrahydrofuran (THF).

-

Add aniline (0.6 mL, 6.4 mmol) to the solution.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Dilute the mixture with 100 mL of water.

-

Filter the resulting solid precipitate.

-

Recrystallize the solid from water to yield 8-oxo-8-(phenylamino)octanoic acid (1.6 g, 55% yield).

Experimental Protocol: General Procedure for SAHA Synthesis [7]

-

To a solution of 8-oxo-8-(phenylamino)octanoic acid (1 equivalent) in acetonitrile (to make a 0.1 M solution), add 1.5 equivalents of TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and 1.25 equivalents of diisopropylethylamine.

-

Add a solution of the desired hydroxylamine derivative (e.g., O-benzylhydroxylamine, 1 equivalent) and allow the mixture to stir overnight.

-

For deprotection of a benzyl-protected hydroxylamine, dissolve the product in ethyl acetate (0.1 M solution) and add 0.1 equivalents of 10% palladium on carbon.

-

Purge the flask with argon and then with hydrogen gas.

-

Stir the mixture under a hydrogen atmosphere for 2 hours or until the reaction is complete as monitored by thin-layer chromatography.

-

Filter the mixture and evaporate the solvent to yield the final N-hydroxy-N'-phenyloctanediamide (SAHA).

A high-yield synthesis of SAHA has been reported, achieving a 79.8% yield, underscoring the efficiency of these synthetic routes.[4]

Logical Workflow for SAHA Synthesis

Quantitative Analysis of HDAC Inhibition

The efficacy of HDAC inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency. SAHA and its derivatives have been extensively studied, and their IC50 values against various HDAC isoforms have been determined.

| Compound | Target | IC50 (nM) | Reference |

| SAHA (Vorinostat) | HDAC1 | 10 | [3] |

| HDAC2 | 251 | [8] | |

| HDAC3 | 20 | [3] | |

| HeLa Cell Lysate | 200 | [9] | |

| C5-methyl SAHA analog | HeLa Cell Lysate | 100 | [9] |

| C5-benzyl SAHA analog | HDAC6 | 270 | [9] |

| HDAC8 | 380 | [9] | |

| N-hydroxy-7-(2-oxoindolin-1-yl)heptanamide | HDAC (general) | < 1 | [10] |

| Purine hydroxamic acid derivative 5r | HDAC1 & HDAC2 | 75 | [11] |

Table 1: IC50 values of SAHA and its derivatives against various HDACs.

Experimental Protocols for Bioactivity Assessment

The biological activity of potential HDAC inhibitors is typically assessed using in vitro enzyme activity assays. Fluorometric assays are widely used due to their high sensitivity and suitability for high-throughput screening.

Fluorometric HDAC Activity Assay

This protocol provides a general framework for measuring HDAC activity and the inhibitory potential of test compounds. Specific details may vary depending on the commercial kit used.[1][12][13]

Materials:

-

96-well black microtiter plate

-

HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer

-

Developer solution

-

Purified HDAC enzyme or cell lysate containing HDACs

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (e.g., Trichostatin A or SAHA)

-

Fluorimeter capable of excitation at ~350-380 nm and emission at ~440-460 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of the HDAC substrate, developer, and enzyme in assay buffer according to the manufacturer's instructions.

-

Assay Setup:

-

In a 96-well plate, add assay buffer to all wells.

-

Add the test compounds at various concentrations to the designated wells.

-

Include wells for a positive control (e.g., Trichostatin A) and a no-enzyme control.

-

-

Enzyme Addition: Add the purified HDAC enzyme or cell lysate to all wells except the no-enzyme control.

-

Substrate Addition and Incubation: Add the HDAC substrate to all wells to initiate the reaction. Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination and Development: Stop the reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. Incubate at room temperature for 10-20 minutes.

-

Fluorescence Measurement: Read the fluorescence intensity using a fluorometer with excitation at 350-380 nm and emission at 440-460 nm.

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software package.

-

HDAC Activity Assay Workflow

Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors exert their biological effects by modulating various cellular signaling pathways. By preventing the deacetylation of histone and non-histone proteins, these compounds can alter gene expression and protein function, ultimately leading to anti-tumor effects.

One of the key mechanisms of action of HDAC inhibitors is the induction of p53 acetylation.[3] Under normal conditions, HDAC1 can deacetylate the tumor suppressor protein p53, impairing its function.[3] Inhibition of HDAC1 leads to hyperacetylation of p53, which enhances its transcriptional activity, promoting the expression of genes involved in cell cycle arrest and apoptosis.[3][14]

HDAC inhibitors also impact cell cycle progression by affecting the function of the Retinoblastoma (Rb) protein and the E2F transcription factor.[3] In the G1 phase of the cell cycle, HDACs are part of a repressor complex with Rb and E2F, which keeps genes required for S-phase progression silenced.[3] HDAC inhibition leads to the dissociation of this complex, allowing for the expression of genes that halt the cell cycle.[3]

Furthermore, HDACs are involved in the regulation of inflammatory signaling pathways, such as the Toll-like receptor (TLR) pathway.[3] For instance, HDACs can negatively regulate the activity of NF-κB, a key transcription factor in the inflammatory response.[3]

HDAC Inhibition and p53 Signaling Pathway

Conclusion

This compound and its structural analogs derived from octanoic acid represent a cornerstone in the development of potent HDAC inhibitors. The synthetic accessibility of these C8 precursors, coupled with the significant biological activity of the resulting hydroxamic acid-containing molecules like SAHA, underscores their importance in medicinal chemistry and drug discovery. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and innovate in the exciting field of epigenetic therapy. The continued investigation into the synthesis and biological evaluation of novel this compound-based compounds holds great promise for the development of next-generation therapeutics for a range of human diseases.

References

- 1. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]

- 2. Synthesis of Vorinostat and cholesterol conjugate to enhance the cancer cell uptake selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]

- 4. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel hydroxamic acid-derived histone deacetylase inhibitors bearing a 2-oxoindoline scaffold as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. content.abcam.com [content.abcam.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. preprints.org [preprints.org]

Physical and chemical properties of N-hydroxyoctanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxyoctanamide, also known as caprylhydroxamic acid, is an organic compound with a growing range of applications, from a preservative and chelating agent in cosmetic formulations to a subject of interest in biomedical research for its potential as a histone deacetylase (HDAC) inhibitor.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of N-hydroxyoctanamide, detailed experimental protocols for its synthesis and property determination, and a visualization of its role as a histone deacetylase (HDAC) inhibitor.

Chemical and Physical Properties

N-hydroxyoctanamide is a white to off-white or tan crystalline solid.[1][2][4] It possesses a hydroxamic acid functional group, which confers its characteristic chelating and biological activities.[1] The compound can exist in both keto and enol tautomeric forms, with the keto form being predominant in acidic conditions and the enol form in alkaline conditions.[1]

Identification and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | N-hydroxyoctanamide | [5] |

| Synonyms | Octanohydroxamic acid, Caprylhydroxamic acid | [1][4][6] |

| CAS Number | 7377-03-9 | [1][4][6][7] |

| EC Number | 230-936-7 | [6][7] |

| Molecular Formula | C₈H₁₇NO₂ | [1][4][5][6][7] |

| Molecular Weight | 159.23 g/mol | [1][4][5][7] |

| SMILES | CCCCCCCC(=O)NO | [4][5] |

| InChI Key | RGUVUPQQFXCJFC-UHFFFAOYSA-N | [5][8] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 78-81 °C | [6][9][10] |

| Boiling Point | 343.32 °C (estimated) | [1][10] |

| Water Solubility | 1.55 g/L (at 23 °C) | [1][10] |

| Solubility in other solvents | Soluble in propylene glycol, glycerin, and surfactants. Slightly soluble in Chloroform, DMSO, and Methanol. | [6][8][9] |

| pKa | 9.56 ± 0.20 (predicted) | [1][8][10] |

| logP (octanol-water partition coefficient) | 1.66 - 2.827 (estimated) | [1][10] |

| Vapour Pressure | 2.50 x 10⁻⁶ mm Hg (at 25 °C) (estimated) | [1] |

Stability and Reactivity

N-hydroxyoctanamide is stable under normal environmental conditions. However, it can hydrolyze to octanoic acid (caprylic acid) and hydroxylamine at very high (pH > 8) or low (pH < 5) pH.[1][11] At high temperatures, it can decompose to produce ammonia and oxides of carbon and nitrogen.[1][11] The hydroxamic acid functional group allows it to form strong complexes with transition metals, acting as a chelating agent.[1]

Experimental Protocols

This section outlines the methodologies for the synthesis of N-hydroxyoctanamide and the determination of its key physical properties.

Synthesis of N-Hydroxyoctanamide

A common method for the synthesis of N-hydroxyoctanamide is through the transamidation of an octanoic acid ester (e.g., ethyl octanoate) with hydroxylamine.[10]

Materials:

-

Ethyl octanoate

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (KOH) solution (40%)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Benzene (for recrystallization)

-

Four-necked flask, stirrer, dropping funnel, condenser, thermometer, filtration apparatus, drying oven.

Procedure:

-

Dissolve hydroxylamine hydrochloride (1.4 equivalents) in a mixture of water and ethanol in a four-necked flask with stirring at room temperature until fully dissolved.

-

Add ethyl octanoate (1.0 equivalent) to the flask. The mixture will form a two-phase system.

-

Cool the reaction mixture to 5-10 °C.

-

Slowly add 40% KOH solution (2.4 equivalents) dropwise to the mixture while maintaining the temperature between 5-10 °C.

-

After the addition is complete, heat the reaction mixture to 50-55 °C and maintain this temperature for 3 hours.

-

Monitor the reaction progress using gas chromatography (GC) until the ethyl octanoate is completely consumed.

-

Once the reaction is complete, cool the mixture to 5-10 °C.

-

Slowly add concentrated hydrochloric acid to adjust the pH to 6.4-6.7. A large amount of white solid will precipitate.

-

Collect the solid product by filtration.

-

Dry the crude product in an oven at 50 °C for 8 hours.

-

Recrystallize the crude product from benzene to obtain pure N-hydroxyoctanamide as a white flocculent solid.[8]

Caption: Workflow for the synthesis of N-hydroxyoctanamide.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the N-hydroxyoctanamide sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure substance will have a sharp melting range of 1-2 °C.

Determination of Water Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Apparatus:

-

Flasks with stoppers

-

Shaker or magnetic stirrer

-

Analytical balance

-

Filtration system (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

-

pH meter

Procedure:

-

Add an excess amount of N-hydroxyoctanamide to a known volume of purified water in a flask at a constant temperature (e.g., 23 °C).

-

Seal the flask and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It is recommended to filter the sample.

-

Dilute the saturated solution as necessary and determine the concentration of N-hydroxyoctanamide using a suitable analytical method (e.g., UV-Vis spectroscopy after establishing a calibration curve).

-

The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).

Biological Activity: Histone Deacetylase (HDAC) Inhibition

Hydroxamic acids, including N-hydroxyoctanamide, are known to function as histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, N-hydroxyoctanamide can induce histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for gene transcription. This can lead to various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a target for cancer therapy.

The inhibitory action of hydroxamic acids is primarily due to the chelation of the zinc ion (Zn²⁺) present in the active site of the HDAC enzyme.

Caption: Mechanism of HDAC inhibition by N-hydroxyoctanamide.

While the general mechanism of HDAC inhibition by hydroxamic acids is understood, the specific downstream signaling pathways affected can be cell-type dependent. For instance, the hydroxamic acid-based HDAC inhibitor SAHA (Vorinostat) has been shown to induce apoptosis in prostate cancer cells via the Akt/FOXO3a signaling pathway.[1] This highlights the potential for N-hydroxyoctanamide and other hydroxamic acids to modulate critical cellular signaling cascades.

Conclusion

N-hydroxyoctanamide is a versatile compound with well-defined physical and chemical properties. Its role as a chelating agent and preservative is established, and its potential as a histone deacetylase inhibitor presents an exciting avenue for further research in drug development. This guide provides a foundational understanding of N-hydroxyoctanamide for scientists and researchers, offering standardized protocols and a clear visualization of its mechanism of biological action. Further investigation into its specific interactions with different HDAC isoforms and its effects on various signaling pathways will be crucial in fully elucidating its therapeutic potential.

References

- 1. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 10. mt.com [mt.com]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Octanohydroxamic Acid in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanohydroxamic acid, also known as Caprylhydroxamic Acid (CHA) or N-Hydroxyoctanamide, is a member of the hydroxamic acid class of compounds. While extensively utilized in the cosmetics industry as a preservative and chelating agent, its structural similarity to known histone deacetylase (HDAC) inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) suggests its potential utility in cancer research and other cell biology applications.[1] Hydroxamic acids are characterized by a functional group that can chelate metal ions, a key feature for inhibiting zinc-dependent enzymes like HDACs.

HDACs play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[2][3]

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments. Due to the limited availability of direct cell-based research data for this compound, the protocols and quantitative data provided are largely based on its well-characterized structural analog, SAHA (Vorinostat), a pan-HDAC inhibitor. Researchers are advised to use this information as a starting point and to perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Mechanism of Action: HDAC Inhibition

This compound is presumed to act as an HDAC inhibitor. The hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, thereby blocking their deacetylase activity. This leads to an accumulation of acetylated histones (hyperacetylation), which in turn results in a more open chromatin structure and the re-expression of silenced genes, including those involved in tumor suppression and cell cycle control.[4] The inhibition of HDACs can trigger various cellular responses, including cell cycle arrest, apoptosis, and differentiation.[5]

Data Presentation: Efficacy of Hydroxamic Acid-Based HDAC Inhibitors

The following table summarizes the in vitro efficacy of SAHA (Vorinostat), a structural analog of this compound, against various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments for this compound.

| Compound | Cell Line | Cancer Type | Assay | IC50 Value | Incubation Time | Reference |

| SAHA (Vorinostat) | SH-SY5Y | Neuroblastoma | MTT Assay | 0.91 µM | 48 h | [6] |

| SAHA (Vorinostat) | SKOV-3 | Ovarian Cancer | Viability Assay | 3.9 µM | Not Specified | [2] |

| SAHA (Vorinostat) | HCT116 | Colon Carcinoma | HDAC-Glo I/II Assay | 0.67 µM | Not Specified | [4] |

| MHY218 (Hydroxamic acid derivative) | SKOV-3 | Ovarian Cancer | Viability Assay | 3.2 µM | Not Specified | [2] |

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound powder (or SAHA as a reference compound)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Calculate the amount of this compound powder needed to prepare a 10 mM stock solution in DMSO.

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of powder and dissolve it in the appropriate volume of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. When in use, thaw an aliquot and keep it at 4°C for short-term use.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the IC50 value of this compound in a specific cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A starting range of 0.1 µM to 100 µM is recommended. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[8][9]

Materials:

-

Cells treated with this compound at the desired concentrations and for the appropriate time.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Induce apoptosis by treating cells with this compound (e.g., at IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive[10]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle based on DNA content.[11]

Materials:

-

Cells treated with this compound.

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS and resuspend in 1 mL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

Signaling Pathways Affected by HDAC Inhibition

HDAC inhibitors, like SAHA, are known to affect multiple signaling pathways that are crucial for cancer cell proliferation and survival. These include the activation of tumor suppressor pathways and the inhibition of pro-survival signaling.[14]

Treatment of nasopharyngeal carcinoma cells with SAHA has been shown to activate tumor suppressors like p53 and Rb1, leading to cell cycle arrest.[14] Furthermore, SAHA can inhibit pro-survival pathways such as the PI3K/Akt and MAPK pathways.[15][16] The activation of p53 can lead to increased expression of p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest at the G1/S checkpoint.[17] Inhibition of the PI3K/Akt pathway can reduce the threshold for apoptosis.

Conclusion

This compound, as a hydroxamic acid derivative, holds promise as a tool for cell culture research, likely acting as an HDAC inhibitor. The protocols and data presented here, using the well-studied analog SAHA as a guide, provide a solid foundation for researchers to begin investigating its effects on cell viability, apoptosis, and cell cycle progression. It is essential to empirically determine the optimal experimental conditions for each specific cell line and assay. These application notes should facilitate the exploration of this compound's potential in cancer biology and other research areas.

References

- 1. Caprylhydroxamic Acid | CHA | Cosmetic Ingredients Guide [ci.guide]

- 2. Anticancer effects of the MHY218 novel hydroxamic acid-derived histone deacetylase inhibitor in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suberoyl bishydroxamic acid inhibits cellular proliferation by inducing cell cycle arrest in carcinoid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 11. Basic Methods of Cell Cycle Analysis | MDPI [mdpi.com]

- 12. The Cell Cycle Analysis [labome.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Dissection of Anti-tumor Activity of Histone Deacetylase Inhibitor SAHA in Nasopharyngeal Carcinoma Cells via Quantitative Phosphoproteomics [frontiersin.org]

- 15. Frontiers | Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells [frontiersin.org]

- 16. Suberoylanilide hydroxamic acid (SAHA) inhibits transforming growth factor-beta 2-induced increases in aqueous humor outflow resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assay of Octanohydroxamic Acid Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanohydroxamic acid (OHA), also known as caprylhydroxamic acid, is an organic compound belonging to the hydroxamic acid class. Hydroxamic acids are recognized as a significant class of histone deacetylase (HDAC) inhibitors. HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. The inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression. This mechanism has made HDAC inhibitors a promising class of therapeutic agents, particularly in oncology.

These application notes provide detailed protocols for in vitro assays to determine the inhibitory activity of this compound on histone deacetylases. The described methods are based on established fluorometric and colorimetric techniques and are suitable for screening and characterizing potential HDAC inhibitors.

Mechanism of Action: HDAC Inhibition

This compound, as a hydroxamic acid derivative, is predicted to function as a pan-HDAC inhibitor. The hydroxamic acid moiety (-CONHOH) is a key pharmacophore that chelates the zinc ion (Zn²⁺) present in the active site of class I, II, and IV HDACs. This interaction blocks the catalytic activity of the enzyme, preventing the deacetylation of its substrates. The inhibition of HDACs leads to the accumulation of acetylated histones, which in turn alters chromatin structure and gene transcription, ultimately affecting cellular processes such as cell cycle progression and apoptosis.

Quantitative Data Summary

| Compound | Target | IC50 (µM) | Assay Type |

| 5-phenylvaleric hydroxamic acid | Rat Liver HDAC | 5 | Fluorometric |

| This compound | HDAC Isoforms | To Be Determined | Fluorometric/Colorimetric |

Experimental Protocols

Fluorometric In Vitro HDAC Activity Assay

This protocol describes a homogenous assay for measuring HDAC activity using a fluorogenic substrate. The principle involves the enzymatic deacetylation of an acetylated lysine side chain in the substrate. Subsequent addition of a developer solution cleaves the deacetylated substrate, releasing a fluorophore that can be quantified.

Materials:

-

This compound (OHA)

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

-

Trichostatin A (TSA) or Suberoylanilide hydroxamic acid (SAHA) as a positive control inhibitor

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of OHA in HDAC Assay Buffer to achieve the desired final concentrations for the dose-response curve. Also, prepare a serial dilution of the positive control inhibitor (TSA or SAHA).

-

Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Assay Reaction:

-

Add 40 µL of HDAC Assay Buffer to each well.

-

Add 10 µL of the diluted OHA solution or control inhibitor to the respective wells. For the enzyme control well (no inhibitor), add 10 µL of assay buffer containing the same percentage of DMSO.

-

Add 40 µL of the diluted HDAC enzyme solution to all wells except for the "no enzyme" control wells. Add 40 µL of assay buffer to the "no enzyme" control wells.

-

Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to all wells.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.

-

Reaction Termination and Development: Add 100 µL of the developer solution to each well. This will stop the HDAC reaction and initiate the development of the fluorescent signal.

-

Signal Detection: Incubate the plate at room temperature for 15-30 minutes, protected from light. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence (from "no enzyme" control wells) from all other readings. Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Colorimetric In Vitro HDAC Activity Assay

This protocol outlines a colorimetric method for assessing HDAC activity, which is suitable for high-throughput screening. The assay measures the amount of deacetylated substrate using a specific antibody and a colorimetric detection system.

Materials:

-

This compound (OHA)

-

Nuclear extracts or purified HDAC enzymes

-

HDAC Assay Buffer

-

Acetylated histone substrate-coated 96-well strip plate

-

Capture Antibody

-

Detection Antibody (conjugated to a reporter enzyme like Horseradish Peroxidase - HRP)

-

Colorimetric HRP substrate (e.g., TMB)

-

Stop Solution (e.g., 1 M H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate spectrophotometer (absorbance at 450 nm)

Procedure:

-

Compound and Enzyme Preparation: Prepare serial dilutions of OHA and a positive control inhibitor in HDAC Assay Buffer as described in the fluorometric assay protocol. Dilute the nuclear extract or purified HDAC enzyme in the assay buffer.

-

Enzyme Reaction:

-

Add 50 µL of diluted HDAC enzyme or nuclear extract to the wells of the acetylated histone substrate-coated plate.

-

Add 50 µL of the diluted OHA solution or control inhibitor. For the enzyme control well, add 50 µL of assay buffer with DMSO.

-

-

Incubation: Incubate the plate at 37°C for 60-90 minutes.

-

Washing: Aspirate the contents of the wells and wash each well three times with 200 µL of Wash Buffer.

-

Antibody Incubation:

-

Add 100 µL of the diluted Capture Antibody to each well.

-

Incubate at room temperature for 60 minutes.

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of the diluted HRP-conjugated Detection Antibody to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Signal Development:

-

Wash the wells five times with Wash Buffer.

-

Add 100 µL of the colorimetric HRP substrate to each well.

-

Incubate at room temperature for 5-15 minutes, or until sufficient color development is observed.

-

-

Reaction Termination and Measurement: Add 100 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate spectrophotometer.

-

Data Analysis: The HDAC activity is inversely proportional to the signal. Calculate the percent inhibition for each concentration of OHA and determine the IC50 value.

Visualizations

Application Notes and Protocols for Octanohydroxamic Acid in Wastewater Treatment

For Researchers, Scientists, and Drug Development Professionals